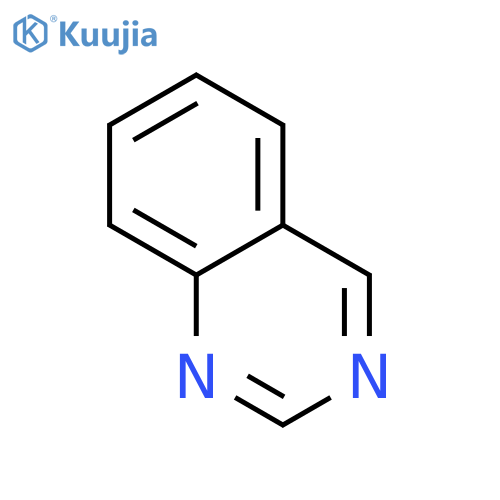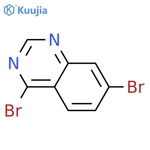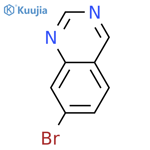- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
Cas no 253-82-7 (Quinazoline)

Quinazoline structure
商品名:Quinazoline
Quinazoline 化学的及び物理的性質
名前と識別子
-
- Quinazoline
- 1,3-Benzodiazine
- 1,3-Diazanaphthalene
- 5,6-Benzopyrimidine
- Benzo[a]pyrimidine
- Benzopyrimidine
- Phenmiazine
- NSC 72372
- Chinazolin
- Quinazoline 98%
- Benzo(a)pyrimidine
- UB9QUR18NL
- JWVCLYRUEFBMGU-UHFFFAOYSA-N
- Quinazoline, 98%
- Benzo(e)pyrimidine
- NSC72372
- Quinazoline, 99%
- benzo-1,3-diazine
- 4.5-Benzopyrimidine
- WLN: T66 BN DNJ
- NCIOpen2_000549
- KSC202E1T
- BIDD:GT00
- CHEBI:36621
- EN300-84601
- InChI=1/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6
- QUZ
- QUINAZOLINE [MI]
- 253-82-7
- GS-3258
- SY006075
- NS00027881
- AC-907/25014195
- UNII-UB9QUR18NL
- J-524172
- PB47603
- AC-18352
- Quinazolines
- Z1251332997
- A817834
- FT-0631892
- EINECS 205-965-3
- BIDD:GT0070
- AKOS015900554
- Q0055
- NSC-72372
- CHEMBL301359
- SCHEMBL5920
- CU-00000000401-1
- MFCD00006712
- CS-W002010
- Q426278
- J-015972
- BDBM50049572
- DTXSID7075214
- DB-046688
- DTXCID2037265
- 205-965-3
-
- MDL: MFCD00006712
- インチ: 1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
- InChIKey: JWVCLYRUEFBMGU-UHFFFAOYSA-N
- ほほえんだ: N1=C([H])N=C([H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 130.05300
- どういたいしつりょう: 130.053098
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 25.8
じっけんとくせい
- 色と性状: 黄色液晶、キノリン臭、ほろ苦さ、水に溶けやすく、水溶液中で中性反応を呈し、ほとんどの有機溶媒に溶解する
- 密度みつど: 1.2002 (rough estimate)
- ゆうかいてん: 48.0 to 51.0 deg-C
- ふってん: 243°C(lit.)
- フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >
- 屈折率: 1.6231 (estimate)
- ようかいど: H2O: freely soluble
- PSA: 25.78000
- LogP: 1.62980
- 酸性度係数(pKa): 3.43(at 20℃)
- ようかいせい: それは水に溶けやすい。水溶液は中性反応を示し、ほとんどの有機溶媒に可溶である
- マーカー: 8053
Quinazoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD150016)
Quinazoline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinazoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| FUJIFILM | 322-53263-5g |
Quinazoline |
253-82-7 | 5g |
JPY 26000 | 2023-09-15 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-10g |
Quinazoline |
253-82-7 | 97% | 10g |
686.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-5g |
Quinazoline |
253-82-7 | 97% | 5g |
371.00 | 2021-07-09 | |
| TRC | Q670100-25g |
Quinazoline |
253-82-7 | 25g |
$414.00 | 2023-05-17 | ||
| Chemenu | CM104442-25g |
quinazoline |
253-82-7 | 95%+ | 25g |
$176 | 2024-07-28 | |
| Chemenu | CM104442-100g |
quinazoline |
253-82-7 | 95% | 100g |
$491 | 2021-08-06 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03591-10g |
Quinazoline |
253-82-7 | 97% | 10g |
¥686 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q73560-5g |
Quinazoline |
253-82-7 | 5g |
¥499.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006808-1g |
Quinazoline |
253-82-7 | 98% | 1g |
¥103 | 2024-05-24 | |
| Apollo Scientific | OR24643-25g |
Quinazoline |
253-82-7 | 98% | 25g |
£135.00 | 2025-02-19 |
Quinazoline 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Acetonitrile , Water ; 16 h, rt → 45 °C
1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
リファレンス
Quinazoline Raw materials
Quinazoline Preparation Products
Quinazoline サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:253-82-7)喹唑啉
注文番号:LE1720592
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:35
価格 ($):discuss personally
Quinazoline 関連文献
-
1. Thermochemical and theoretical studies of some benzodiazinesManuel A. V. Ribeiro da Silva,M. Agostinha R. Matos,Victor M. F. Morais J. Chem. Soc. Faraday Trans. 1995 91 1907
-
Qin Yang,Zhijian Yin,Lifang Zheng,Jianjun Yuan,Song Wei,Qiuping Ding,Yiyuan Peng RSC Adv. 2019 9 5870
-
Yu Chen,Chong Liu,Yaoting Duan,Dongkun Yu,Zhenghui Liu,Yuting Li,Ruifen Shi,Yuting Guo,Tiancheng Mu React. Chem. Eng. 2022 7 1968
-
Mohamed H. El-Shershaby,Adel Ghiaty,Ashraf H. Bayoumi,Hany E. A. Ahmed,Mona S. El-Zoghbi,Khaled El-Adl,Hamada S. Abulkhair New J. Chem. 2021 45 11136
-
Andris Jeminejs,Irina Novosjolova,ērika Bizdēna,Māris Turks Org. Biomol. Chem. 2021 19 7706
253-82-7 (Quinazoline) 関連製品
- 260-75-3(Pyrimido[4,5-g]quinazoline)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:253-82-7)Quinazoline

清らかである:99%
はかる:100g
価格 ($):540.0
atkchemica
(CAS:253-82-7)Quinazoline

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ






